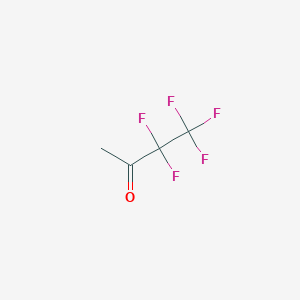

3,3,4,4,4-Pentafluorobutan-2-one

Description

The exact mass of the compound 3,3,4,4,4-Pentafluorobutan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42726. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,4,4,4-Pentafluorobutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4,4-Pentafluorobutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O/c1-2(10)3(5,6)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJANTJICQVKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285748 | |

| Record name | Methyl perfluoroethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-41-4 | |

| Record name | 3,3,4,4,4-Pentafluoro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 374-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl perfluoroethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-Pentafluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,3,4,4,4-Pentafluorobutan-2-one

An In-Depth Technical Guide to the Synthesis of 3,3,4,4,4-Pentafluorobutan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3,4,4,4-pentafluorobutan-2-one (also known as methyl pentafluoroethyl ketone), a valuable fluorinated building block in the pharmaceutical, agrochemical, and materials science sectors. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust and widely applicable synthetic methodology, the Grignard reaction, offering insights into the reaction mechanism, a detailed experimental protocol, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the preparation of this important fluorinated ketone.

Introduction: The Significance of Fluorinated Ketones

Fluorinated compounds have gained immense importance in various scientific fields. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart distinct characteristics to organic molecules.[1] 3,3,4,4,4-Pentafluorobutan-2-one (CAS No. 374-41-4) is a key intermediate used in the synthesis of more complex fluorinated molecules.[3][4] Its chemical structure, featuring a pentafluoroethyl group adjacent to a carbonyl, makes it a versatile precursor for creating compounds with tailored biological and material properties.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3,3,4,4,4-pentafluorobutan-2-one is critical for its synthesis, handling, and application.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₅O | [3] |

| Molecular Weight | 162.06 g/mol | [3] |

| Boiling Point | 42°C | [5] |

| Density | 1.284 g/cm³ | [5] |

| Appearance | Colorless Liquid | N/A |

| CAS Number | 374-41-4 | [3] |

Strategic Approach to Synthesis: The Grignard Reaction

Several methods exist for the synthesis of ketones, including Friedel-Crafts acylation and the oxidation of secondary alcohols.[6][7] However, for the specific synthesis of 3,3,4,4,4-pentafluorobutan-2-one, the Grignard reaction stands out as a highly efficient and reliable method.[8][9] This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an electrophilic carbonyl group.[9]

The chosen strategy involves the reaction of a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with a pentafluoropropionyl derivative, typically pentafluoropropionyl chloride (C₂F₅COCl).[10][11] This approach is favored for its directness and generally good yields.

Causality of Experimental Choices

-

Choice of Grignard Reagent : Methylmagnesium chloride or bromide are readily available and highly reactive nucleophiles.[10] Their use allows for the direct introduction of the required methyl group.

-

Choice of Acylating Agent : Pentafluoropropionyl chloride is a highly electrophilic acyl halide, making it an excellent substrate for nucleophilic attack by the Grignard reagent.[11]

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are crucial for stabilizing the Grignard reagent through coordination with the magnesium atom and must be strictly anhydrous, as Grignard reagents are strong bases that react violently with water.[8][10]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic carbon of the methylmagnesium chloride attacks the electrophilic carbonyl carbon of the pentafluoropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final ketone product.

Below is a diagram illustrating the general mechanism of the Grignard reaction with an acyl chloride.

Caption: Mechanism of Grignard addition to an acyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of 3,3,4,4,4-pentafluorobutan-2-one. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are critical for the success of this reaction.[12]

Materials and Equipment

-

Reactants : Methylmagnesium chloride (3.0 M solution in THF), Pentafluoropropionyl chloride, Magnesium turnings (for preparation from methyl chloride if not using a commercial solution).[10][11]

-

Solvent : Anhydrous diethyl ether or THF.

-

Apparatus : Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon inlet, and an ice-salt bath.

Step-by-Step Procedure

-

Reaction Setup : Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Purge the entire system with dry nitrogen or argon.

-

Reagent Charging : In the flask, place a solution of pentafluoropropionyl chloride (18.25 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Cool the flask to 0°C using an ice-salt bath.

-

Grignard Addition : Slowly add methylmagnesium chloride (3.0 M solution in THF, 33.3 mL, 0.1 mol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of pentafluoropropionyl chloride over a period of 1 hour, maintaining the reaction temperature below 10°C.[13]

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching : Cool the reaction mixture again to 0°C and slowly quench by adding 50 mL of a saturated aqueous ammonium chloride solution. This step should be performed carefully in a well-ventilated fume hood.

-

Workup and Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts.

-

Washing and Drying : Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield 3,3,4,4,4-pentafluorobutan-2-one as a colorless liquid.

Experimental Workflow Diagram

Sources

- 1. scispace.com [scispace.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. 3,3,4,4,4-Pentafluorobutan-2-one | C4H3F5O | CID 238389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE CAS#: 374-41-4 [m.chemicalbook.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 11. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 3-Penten-2-one, 1,1,1-trifluoro-4-methyl- synthesis - chemicalbook [chemicalbook.com]

3,3,4,4,4-Pentafluorobutan-2-one spectral data NMR IR MS

An In-depth Technical Guide to the Spectral Analysis of 3,3,4,4,4-Pentafluorobutan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3,4,4,4-pentafluorobutan-2-one (C₄H₃F₅O, MW: 162.06 g/mol ).[1][2] As a key building block in organofluorine chemistry, understanding its structural characteristics is paramount for its application in pharmaceutical and material science research.[2] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to leverage modern spectroscopy for the unambiguous characterization of fluorinated molecules.

Introduction: The Significance of Fluorinated Ketones

Organofluorine compounds are of immense interest in medicinal chemistry and materials science, primarily due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[3][4] 3,3,4,4,4-Pentafluorobutan-2-one, also known as methyl pentafluoroethyl ketone, is a highly fluorinated molecule featuring a reactive ketone carbonyl group and a stable pentafluoroethyl moiety.[1][2] Accurate structural elucidation is the bedrock of its synthetic application. This guide details the synergistic use of NMR, IR, and MS to create a complete and self-validating spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is essential for a complete structural assignment.[5] The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to that of protons.[6][7]

¹H NMR Spectroscopy: Probing the Methyl Group

The ¹H NMR spectrum of 3,3,4,4,4-pentafluorobutan-2-one is expected to be relatively simple, showing a single resonance corresponding to the three equivalent protons of the methyl (CH₃) group.

-

Chemical Shift (δ): The methyl group is attached to a carbonyl carbon, which is in turn bonded to a heavily fluorinated carbon. This electron-withdrawing environment deshields the methyl protons, shifting their resonance downfield compared to a simple alkane. The expected chemical shift is typically in the range of δ 2.0-2.5 ppm.

-

Spin-Spin Coupling: The key feature of this signal is its multiplicity. The three methyl protons are three bonds away from the two fluorine atoms on the adjacent carbon (C3). This will result in a triplet due to coupling with the two equivalent ¹⁹F nuclei of the CF₂ group (³J_HF). The coupling constants between protons and fluorine atoms (J_HF) are typically observed over two to four bonds.[6]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR provides the most direct insight into the fluorinated portion of the molecule.[8] Its wide chemical shift range (~800 ppm) allows for excellent signal dispersion, minimizing peak overlap even in complex molecules.[6][9] For 3,3,4,4,4-pentafluorobutan-2-one, two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

-

-CF₃ Resonance: The three fluorine atoms of the trifluoromethyl group are equivalent. Their chemical shift is influenced by the adjacent difluoromethylene group. Based on typical values for perfluoroalkyl groups, this signal is expected in the region of δ -80 to -85 ppm (relative to CFCl₃).[10][11] This signal will appear as a triplet due to coupling with the two adjacent -CF₂ fluorine atoms (³J_FF).

-

-CF₂ Resonance: The two fluorine atoms of the difluoromethylene group are also equivalent. This group is positioned between the carbonyl carbon and the trifluoromethyl group. Its resonance is expected to appear further downfield, typically in the range of δ -115 to -125 ppm.[10] This signal will be split into a quartet by the three adjacent -CF₃ fluorine atoms (³J_FF).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all four carbon atoms in the molecule. The presence of fluorine has a profound effect on both the chemical shifts and the appearance of the signals due to strong one-bond and two-bond carbon-fluorine couplings (¹J_CF, ²J_CF).[12]

-

C1 (-CH₃): The methyl carbon signal will appear in the aliphatic region, typically δ 25-35 ppm. It will exhibit coupling to the two fluorine atoms on C3, likely appearing as a triplet (²J_CF).

-

C2 (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, expected in the range of δ 190-200 ppm. This signal will be split into a triplet by the two geminal fluorine atoms on C3 (²J_CF).[13]

-

C3 (-CF₂-): This carbon is directly bonded to two fluorine atoms, causing a large downfield shift and a very large one-bond C-F coupling constant. The signal will be a triplet due to ¹J_CF and will be further split into a quartet by the three fluorine atoms of the CF₃ group (²J_CF).

-

C4 (-CF₃): This carbon is bonded to three fluorine atoms, resulting in a signal that is a quartet due to ¹J_CF. It will also be split into a triplet by the two fluorine atoms of the CF₂ group (²J_CF).

Table 1: Summary of Predicted NMR Spectral Data

| Nucleus | Group | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H | -CH₃ | 2.0 - 2.5 | Triplet | ³J_HF |

| ¹⁹F | -CF₃ | -80 to -85 | Triplet | ³J_FF |

| ¹⁹F | -CF₂- | -115 to -125 | Quartet | ³J_FF |

| ¹³C | C1 (-CH₃) | 25 - 35 | Triplet | ²J_CF |

| ¹³C | C2 (C=O) | 190 - 200 | Triplet | ²J_CF |

| ¹³C | C3 (-CF₂-) | 110 - 120 | Triplet of Quartets | ¹J_CF, ²J_CF |

| ¹³C | C4 (-CF₃) | 115 - 125 | Quartet of Triplets | ¹J_CF, ²J_CF |

Diagram 1: Molecular Structure and NMR Coupling Network

Caption: Key NMR spin-spin couplings in 3,3,4,4,4-pentafluorobutan-2-one.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption corresponding to the carbonyl (C=O) group stretch. For aliphatic ketones, this typically appears around 1715 cm⁻¹.[14] The high electronegativity of the adjacent pentafluoroethyl group will pull electron density away from the carbonyl, strengthening the C=O bond and shifting this absorption to a higher wavenumber, likely in the range of 1740-1760 cm⁻¹ .

-

C-F Stretches: The carbon-fluorine bonds will give rise to very strong and characteristic absorption bands in the fingerprint region of the spectrum. These C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ range. Due to the presence of multiple C-F bonds, a series of intense, complex bands is expected in this region.

-

C-H Stretches and Bends: Absorptions corresponding to the C-H stretching of the methyl group will be observed in the 2900-3000 cm⁻¹ region. C-H bending vibrations for the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹.[15]

Table 2: Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 2900-3000 | C-H Stretch | -CH₃ (Alkyl) | Medium |

| 1740-1760 | C=O Stretch | Ketone (Fluorinated) | Strong, Sharp |

| 1100-1300 | C-F Stretch | Fluoroalkane | Very Strong, Broad |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. For this compound, Electron Ionization (EI) is a common technique.

-

Molecular Ion (M⁺•): The molecular formula is C₄H₃F₅O, giving an exact mass of 162.01 Da.[16] The molecular ion peak (M⁺•) at m/z = 162 should be observable, although it may be of low abundance due to the extensive fragmentation typical of fluorinated compounds.[17][18] Unlike compounds containing chlorine or bromine, there will be no significant M+2 isotope peak.[19][20]

-

Fragmentation Pattern: The fragmentation is driven by the formation of stable ions and neutral radicals. The high stability of the trifluoromethyl cation (CF₃⁺) often makes it a prominent peak in the spectra of compounds containing this group.[18]

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between C2 and C3 is highly probable, leading to two primary fragments:

-

Formation of the acetyl cation [CH₃CO]⁺ at m/z = 43 . This is a very common fragment for methyl ketones.

-

Loss of the acetyl radical to form the stable pentafluoroethyl cation [C₂F₅]⁺ at m/z = 119 .

-

-

Loss of Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion would yield a fragment at m/z = 147 ([M-15]⁺).

-

Formation of Trifluoromethyl Cation: Cleavage of the C3-C4 bond can lead to the formation of the highly stable [CF₃]⁺ cation at m/z = 69 , which is often the base peak in the mass spectra of perfluoroalkanes.[18]

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathways

Caption: Key fragmentation pathways for 3,3,4,4,4-pentafluorobutan-2-one under EI-MS.

Experimental Protocols: A Self-Validating Workflow

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

Diagram 3: General Spectroscopic Analysis Workflow

Caption: A standardized workflow for comprehensive spectroscopic characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3,3,4,4,4-pentafluorobutan-2-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), but a secondary standard or external referencing can be used.[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe. Tune and match the probe for each nucleus (¹H, ¹⁹F, ¹³C) to ensure optimal sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are typically needed. Ensure the spectral width is large enough to encompass all fluorine signals.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal and the ¹⁹F spectrum to its reference. Integrate the signals to determine relative proton/fluorine ratios.

Protocol for IR Data Acquisition

-

Technique: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional groups.

Protocol for Mass Spectrometry Data Acquisition

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound. This allows for simultaneous purification and analysis.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example, hold at 40°C for 2 minutes, then ramp at 10°C/min to 150°C.

-

MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV.[17] This standard energy ensures that the resulting fragmentation patterns are reproducible and comparable to library databases.

-

Data Acquisition: Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries to confirm the structure.

Conclusion

The spectroscopic analysis of 3,3,4,4,4-pentafluorobutan-2-one provides a clear and unambiguous confirmation of its molecular structure. ¹H and ¹⁹F NMR define the connectivity and environment of the proton- and fluorine-containing moieties through characteristic chemical shifts and coupling patterns. ¹³C NMR maps the complete carbon backbone, with C-F couplings providing further structural validation. IR spectroscopy confirms the presence of the key carbonyl and C-F functional groups, with the position of the C=O stretch reflecting the influence of the electronegative fluorine atoms. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of stable acylium and fluorinated cations. Together, these techniques form a self-validating analytical suite essential for the quality control and research applications of this important fluorinated ketone.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

- Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 199-207.

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-one. PubChem. Retrieved from [Link]

- Jamieson, C., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4569-4577.

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of ¹⁹F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]

-

Northern Illinois University. (n.d.). A Bit About ¹³C NMR. Retrieved from [Link]

-

ResearchGate. (2017, August 10). Ketones as Directing Groups in Photocatalytic sp³ C-H Fluorination. Retrieved from [Link]

-

ACS Publications. (n.d.). Notes: Synthesis and Properties of Some Fluorinated Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. PubChem. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons.

-

University of Sheffield. (n.d.). ¹⁹Flourine NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Penten-2-one. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Penten-2-one. PubChem. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

- 1. 3,3,4,4,4-Pentafluorobutan-2-one | C4H3F5O | CID 238389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,3,4,4,4-Pentafluorobutan-2-one | 374-41-4 [smolecule.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. researchgate.net [researchgate.net]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. treenablythe.weebly.com [treenablythe.weebly.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. uni-saarland.de [uni-saarland.de]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. waters.com [waters.com]

physical and chemical properties of 3,3,4,4,4-Pentafluorobutan-2-one

An In-depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-one: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3,4,4,4-Pentafluorobutan-2-one (CAS No. 374-41-4), a fluorinated ketone with unique properties making it a valuable compound in various scientific fields. Designed for researchers, chemists, and drug development professionals, this document delves into its core physical and chemical characteristics, spectroscopic signature, safety protocols, and applications, grounding all claims in authoritative data.

Molecular Identity and Nomenclature

3,3,4,4,4-Pentafluorobutan-2-one is a highly fluorinated ketone belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1] The presence of five fluorine atoms on the butanone backbone significantly influences its chemical behavior, conferring properties such as high thermal stability and unique reactivity.[2] Its systematic IUPAC name is 3,3,4,4,4-pentafluorobutan-2-one.[1] The compound is also known by several synonyms, including Methyl pentafluoroethyl ketone and Methyl perfluoroethyl ketone.[1][3]

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 374-41-4 | [1] |

| Molecular Formula | C₄H₃F₅O | [1][2] |

| Molecular Weight | 162.06 g/mol | [1][4] |

| InChIKey | ZHJANTJICQVKOI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C(C(F)(F)F)(F)F |[1] |

Below is a diagram representing the two-dimensional structure of the molecule.

Caption: 2D Structure of 3,3,4,4,4-Pentafluorobutan-2-one.

Physical Properties

The compound is typically a colorless, volatile liquid.[2] Its physical properties are dominated by the high degree of fluorination. There is some variation in reported values for boiling point and density across different suppliers, which may be attributable to measurement conditions or sample purity.

Table of Physical Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 33.6 °C at 760 mmHg | [5] |

| 42 °C | [4] | |

| Density | 1.361 g/cm³ | [5] |

| 1.284 g/cm³ | [4] |

| Vapor Pressure | 549 mmHg at 25°C |[3] |

Chemical Properties and Reactivity

The chemical nature of 3,3,4,4,4-Pentafluorobutan-2-one is dictated by two main features: the electron-withdrawing pentafluoroethyl group and the electrophilic carbonyl carbon of the ketone.

-

Influence of Fluorine: The five fluorine atoms significantly increase the molecule's thermal stability and alter its reactivity compared to non-fluorinated ketones.[2] This high degree of fluorination makes it a useful building block for synthesizing more complex fluorinated molecules, which are of great interest in pharmaceuticals and materials science.[2]

-

Ketone Reactivity: The ketone functional group (C=O) serves as a reactive site for nucleophilic attack. This allows the molecule to be used as a precursor in various organic syntheses.[2]

-

Interaction with Biomolecules: Research has shown that its fluorinated structure enables selective interaction with thiol groups (-SH) in proteins and other biological molecules.[2] This property is particularly relevant for drug development professionals, as it can be harnessed for designing targeted covalent inhibitors or probes.

A simplified synthesis route involves the dehydrofluorination and subsequent oxidation of a precursor.

Caption: Generalized synthesis pathway for the target compound.[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 3,3,4,4,4-Pentafluorobutan-2-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is observed in the region of 1715-1730 cm⁻¹.[2] This is a characteristic peak for a ketone. The electron-withdrawing effect of the adjacent pentafluoroethyl group can cause a slight shift in this absorption frequency compared to non-fluorinated analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

¹H NMR: The proton NMR spectrum is relatively simple. The three protons of the methyl group (CH₃) attached to the carbonyl carbon produce a distinct singlet signal.[2] This is because there are no adjacent protons to cause spin-spin splitting.

-

¹⁹F NMR: Fluorine NMR is particularly informative, showing signals corresponding to the different fluorine environments within the molecule. This technique is also used to monitor interactions with other molecules, as binding events can cause significant changes in the fluorine chemical shifts.[2]

Caption: Standard workflow for spectroscopic analysis.

Safety, Handling, and Hazard Information

Due to its hazardous nature, strict safety protocols must be followed when handling 3,3,4,4,4-Pentafluorobutan-2-one.

GHS Hazard Classification:

| Hazard Code | Description | Class | Source |

|---|---|---|---|

| H225 | Highly flammable liquid and vapor | Flammable Liquid, Cat. 2 | [1] |

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 | [1][6] |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A | [1][6] |

| H335 | May cause respiratory irritation | STOT - Single Exposure, Cat. 3 |[1][6] |

Experimental Protocol: Safe Handling and Emergency Response

Expertise & Experience: This protocol is designed as a self-validating system to minimize exposure and mitigate risks. The causality behind each step is critical: using a chemical fume hood is not just a rule, but a necessary engineering control to prevent inhalation of irritant vapors.[7] Similarly, wearing nitrile gloves is chosen for their resistance to a broad range of chemicals, preventing skin contact and irritation.[6][7]

Methodology:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to manage its volatility and respiratory hazards.[7] Ensure an emergency eye wash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] Keep away from heat, sparks, and open flames.[8]

-

Spill Response:

-

Immediately evacuate unnecessary personnel from the area.[6]

-

Wear full PPE, including respiratory protection if necessary.[6]

-

Contain and absorb the spill using an inert material like sand or vermiculite.[6] Do not use combustible materials.

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

-

First Aid:

-

Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Skin: Remove contaminated clothing and flush the affected area with soap and water. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Caption: A logical workflow for safe handling and spill response.

Applications in Research and Development

The distinct properties of 3,3,4,4,4-Pentafluorobutan-2-one make it a versatile tool for scientists.

-

Solvent in Organic Chemistry: Its unique solvent characteristics allow it to dissolve a diverse range of organic compounds.[2]

-

Fluorinated Probe for NMR: The sensitivity of the ¹⁹F NMR signal makes it an excellent probe for studying molecular interactions, particularly in biological systems.[2]

-

Synthetic Intermediate: It is a key building block for creating novel fluorinated compounds, including potential pharmaceuticals and advanced functional materials.[2]

Conclusion

3,3,4,4,4-Pentafluorobutan-2-one is a fluorinated ketone with a significant profile of properties that are highly valuable to the scientific community. Its unique reactivity, stability, and spectroscopic characteristics make it an important building block and analytical tool. However, its hazardous nature demands rigorous adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- 3,3,4,4,4-Pentafluorobutan-2-one - Smolecule.

-

3,3,4,4,4-Pentafluorobutan-2-one - PubChem. [Link]

-

3,3,4,4,4-Pentafluorobutan-2-one - LookChem. [Link]

-

3,3,4,4,4-Pentafluorobutan-2-ol - PubChem. [Link]

Sources

- 1. 3,3,4,4,4-Pentafluorobutan-2-one | C4H3F5O | CID 238389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3,3,4,4,4-Pentafluorobutan-2-one | 374-41-4 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE CAS#: 374-41-4 [m.chemicalbook.com]

- 5. 3,3,4,4,4-pentafluorobutan-2-one | 374-41-4 [chemnet.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-one: A Strategic Fluorinated Building Block for Advanced Scientific Research

Introduction: Unlocking New Potential with Strategic Fluorination

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[][2] Within the arsenal of fluorinated reagents, 3,3,4,4,4-Pentafluorobutan-2-one (CAS No. 374-41-4) emerges as a highly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3,3,4,4,4-Pentafluorobutan-2-one. Moving beyond a simple recitation of properties, we will delve into the causality behind its reactivity, explore its applications with field-proven insights, and provide robust protocols to empower your research and development endeavors. The narrative is designed to be a self-validating system, grounding key claims in authoritative sources to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

3,3,4,4,4-Pentafluorobutan-2-one is a fluorinated ketone that combines the reactivity of a carbonyl group with the unique modulating effects of a pentafluoroethyl moiety.[3] This structure is key to its utility as a synthetic intermediate. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.

| Identifier | Value | Source(s) |

| CAS Number | 374-41-4 | [3][4][5] |

| IUPAC Name | 3,3,4,4,4-pentafluorobutan-2-one | [3][6] |

| Synonyms | Methyl pentafluoroethyl ketone, Methyl perfluoroethyl ketone | [3][6][7] |

| Molecular Formula | C₄H₃F₅O | [3][4] |

| Molecular Weight | 162.06 g/mol | [3][4][6] |

| Boiling Point | 42°C | [8][9] |

| Density | 1.284 g/cm³ | [8][9] |

The Scientific Rationale: Leveraging Fluorine in Drug Discovery

The deliberate use of fluorinated building blocks is a dominant strategy in modern drug discovery.[10][11] The introduction of fluorine can profoundly alter a drug candidate's profile in several predictable and advantageous ways:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2] Replacing a metabolically vulnerable C-H bond with C-F can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of Lipophilicity (LogP) : Fluorine's impact on lipophilicity is context-dependent. While a single fluorine atom can slightly increase LogP, the presence of multiple fluorine atoms, as in a -CF₃ or a pentafluoroethyl group, can alter electron distribution and molecular conformation, influencing how the molecule interacts with biological membranes and protein binding pockets.[2][12]

-

Altered Acidity/Basicity (pKa) : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2] This can lower the pKa of nearby acidic functional groups or the conjugate acids of basic groups, which is critical for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility and target engagement.[2]

Synthesis and Chemical Reactivity

Synthetic Approach: A High-Temperature Fluorination Pathway

One established method for synthesizing 3,3,4,4,4-Pentafluorobutan-2-one involves the high-temperature treatment of specific precursors with elemental fluorine.[3] A common pathway uses 1,1,1,3,3-pentafluorobutane as a starting material. This process proceeds via dehydrofluorination, followed by oxidation to yield the desired ketone.[3]

Causality : This method, while effective, requires specialized equipment due to the high temperatures (200-700°C) and the corrosive nature of fluorine gas. The high energy input is necessary to activate the stable C-H and C-F bonds to facilitate the transformation. The selectivity of the reaction is a critical parameter that must be optimized to minimize the formation of byproducts.[3]

Core Reactivity and Mechanistic Insights

The reactivity of 3,3,4,4,4-Pentafluorobutan-2-one is dominated by its ketone functional group. It serves as a versatile electrophile, readily participating in reactions with a wide range of nucleophiles. This makes it an ideal building block for constructing more complex molecules.[3]

Caption: Figure 1: General Reactivity of 3,3,4,4,4-Pentafluorobutan-2-one.

A noteworthy aspect of its reactivity is its interaction with biological molecules. Research has shown that its fluorinated structure enables selective interactions with the thiol groups (-SH) of cysteine residues in proteins.[3] This interaction can be leveraged for developing covalent probes or inhibitors and can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes indicative of binding events.[3]

Key Applications in Scientific Research

-

Intermediate for Fluorinated Pharmaceuticals : The primary application is as a precursor in the multi-step synthesis of novel, fluorinated active pharmaceutical ingredients (APIs). Its structure allows for the strategic introduction of the pentafluoroethyl group, which can confer desirable pharmacokinetic properties to a lead compound.[3][10]

-

¹⁹F NMR Probes : Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive analytical technique. 3,3,4,4,4-Pentafluorobutan-2-one can be used as, or incorporated into, molecular probes. The fluorine NMR signal is exquisitely sensitive to the local chemical environment, allowing researchers to study molecular interactions, binding events, and conformational changes without interference from other signals in complex biological systems.[3]

-

Solvent in Organic Chemistry : Its unique properties, including its polarity and ability to dissolve a range of organic compounds, make it a candidate for use as a specialized solvent in certain organic reactions.[3]

Experimental Protocol: Synthesis via Oxidation of 3,3,4,4,4-Pentafluorobutan-2-ol

While direct high-temperature fluorination is one route, a more accessible laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 3,3,4,4,4-Pentafluorobutan-2-ol (CAS 374-40-3). This protocol is a self-validating system, relying on well-established chemical transformations.

Objective : To synthesize 3,3,4,4,4-Pentafluorobutan-2-one via the oxidation of 3,3,4,4,4-Pentafluorobutan-2-ol.

Materials :

-

3,3,4,4,4-Pentafluorobutan-2-ol[13]

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and addition funnel

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology :

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and an addition funnel.

-

Reagent Preparation : In the flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Alcohol Addition : Dissolve 3,3,4,4,4-Pentafluorobutan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel.

-

Reaction : Add the alcohol solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Monitoring : Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.

-

Purification : Combine the organic filtrates and carefully remove the solvent under reduced pressure, taking care not to lose the volatile product. The low boiling point (42°C) requires careful distillation or rotary evaporation at low temperature and pressure.

-

Final Product : The resulting crude product can be further purified by fractional distillation to yield pure 3,3,4,4,4-Pentafluorobutan-2-one as a colorless liquid. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and GC-MS.

Caption: Figure 2: Experimental Workflow for Ketone Synthesis.

Safety, Handling, and Storage

3,3,4,4,4-Pentafluorobutan-2-one is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Statements :

-

H225 : Highly flammable liquid and vapor.[6]

Handling and Personal Protective Equipment (PPE) :

-

Ventilation : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]

-

PPE : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[15][16]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[14][16]

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][16]

First-Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]

-

Skin Contact : Immediately flush skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

-

Ingestion : Do not induce vomiting. Give a glass of water. Contact a poison control center or doctor for advice.[15]

Conclusion

3,3,4,4,4-Pentafluorobutan-2-one is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive ketone handle and a stabilizing pentafluoroethyl group provides a reliable pathway to novel compounds with enhanced properties. For the medicinal chemist, it offers a proven method to overcome challenges of metabolic instability and to modulate physicochemical parameters. For the materials scientist and analytical chemist, its distinct characteristics open doors to new functional materials and sensitive analytical probes. By understanding its core properties, reactivity, and handling requirements, researchers can safely and effectively unlock its full potential to drive innovation in their respective fields.

References

-

Myznikov, L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Myznikov, L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Retrieved from [Link]

-

Myznikov, L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-one. Retrieved from [Link]

-

LookChem. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-ol. Retrieved from [Link]

-

NET. (n.d.). 3,3,4,4,4-Pentafluorobutan-1-ol Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,5,5,5-Heptafluoro-2-pentanone. Retrieved from [Link]

-

Wall, L. A., & Pummer, W. J. (1959). Reactions of Pentafluorohalobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 63A(2), 167–169. Retrieved from [Link]

-

Zhang, Y., et al. (2024). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. arXiv. Retrieved from [Link]

-

Tavares, L. C., & de Souza, R. O. M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1). Retrieved from [Link]

-

Wall, L. A., & Pummer, W. J. (1959). Reactions of Pentafluorohalobenzenes. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. Retrieved from [Link]

Sources

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Buy 3,3,4,4,4-Pentafluorobutan-2-one | 374-41-4 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE | 374-41-4 [chemicalbook.com]

- 6. 3,3,4,4,4-Pentafluorobutan-2-one | C4H3F5O | CID 238389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 374-41-4 | CAS DataBase [m.chemicalbook.com]

- 9. 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE CAS#: 374-41-4 [m.chemicalbook.com]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jelsciences.com [jelsciences.com]

- 13. 3,3,4,4,4-Pentafluorobutan-2-ol | C4H5F5O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

reactivity of 3,3,4,4,4-Pentafluorobutan-2-one with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3,3,4,4,4-Pentafluorobutan-2-one with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

3,3,4,4,4-Pentafluorobutan-2-one (PFPB) is a highly fluorinated ketone that serves as a valuable building block in organic synthesis, particularly for the introduction of the pentafluoroethyl moiety into complex molecules.[1][2] The presence of five fluorine atoms imparts unique chemical properties, most notably a strongly activated carbonyl group, which dictates its reactivity profile.[1] This guide provides a comprehensive technical overview of the reactivity of PFPB with a range of common nucleophiles. We will explore the underlying electronic principles governing these reactions, present detailed mechanistic pathways, and provide field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Core Principles: The Electronic Influence of the Pentafluoroethyl Group

The reactivity of 3,3,4,4,4-Pentafluorobutan-2-one is dominated by the profound electron-withdrawing nature of the adjacent pentafluoroethyl (CF₃CF₂-) group. This group exerts a powerful negative inductive effect (-I), which polarizes the carbon-carbon bond and significantly depletes electron density from the carbonyl carbon.

This electronic perturbation has several key consequences:

-

Enhanced Electrophilicity: The carbonyl carbon of PFPB is rendered exceptionally electrophilic, making it highly susceptible to attack by a wide array of nucleophiles, even weak ones. This heightened reactivity is a hallmark of highly fluorinated ketones.[3]

-

Carbonyl Adduct Stability: Nucleophilic addition to the carbonyl group leads to the formation of tetrahedral intermediates. The electron-withdrawing C₂F₅ group stabilizes the resulting alkoxide, thereby shifting the equilibrium in favor of adduct formation. This is most evident in the compound's propensity to form stable hydrates and hemiacetals.[4]

-

Influence on α-Protons: The protons on the C1 methyl group are acidic and can be removed by a base to form an enolate. While PFPB cannot enolize towards the fluorinated side, its ability to form an enolate from the methyl side allows it to participate as a nucleophile in certain reactions, although its primary role is that of a potent electrophile.

Reactions with Oxygen Nucleophiles: Hydrate and Hemiacetal Formation

A defining characteristic of highly activated ketones like PFPB is their reaction with water and alcohols. Unlike typical ketones where the equilibrium lies heavily towards the carbonyl form, PFPB readily forms stable adducts.

Hydration

In the presence of water, PFPB exists in equilibrium with its corresponding hydrate, 3,3,4,4,4-pentafluoro-2,2-butanediol. This equilibrium can be a critical consideration in reactions performed in protic or aqueous media, as the hydrate form is unreactive towards further nucleophilic attack at the carbonyl carbon. The formation of stable hydrates is a common feature of fluorinated ketones.[4]

Hemiacetal Formation

PFPB reacts readily with alcohols under neutral, acidic, or basic conditions to form stable hemiacetals.[5][6] The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon.[6] Under acidic conditions, the carbonyl oxygen is first protonated, further increasing its electrophilicity and facilitating attack by the neutral alcohol molecule.[5][7]

Protocol 1: General Procedure for Hemiacetal Formation

-

Reagents & Setup: Dissolve 3,3,4,4,4-Pentafluorobutan-2-one (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol, 5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalysis (Optional): For acid catalysis, add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid). For base catalysis, add a catalytic amount of a base like sodium methoxide.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and reaches equilibrium within 1-2 hours.

-

Monitoring: Progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal for the PFPB carbonyl and the appearance of a new set of signals for the hemiacetal product.

-

Work-up: As the reaction is an equilibrium, isolation of the pure hemiacetal can be challenging. Often, the hemiacetal is generated and used in situ for subsequent reactions. If isolation is required, removal of the solvent under reduced pressure may yield the product, though the equilibrium may shift back upon concentration.

Reactions with Carbon Nucleophiles

The exceptional electrophilicity of PFPB makes it an ideal substrate for carbon-carbon bond-forming reactions.

Grignard and Organolithium Reagents

Hard organometallic nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents, readily add to the carbonyl carbon of PFPB in a classic 1,2-addition.[8][9] This reaction provides a direct route to tertiary alcohols bearing a pentafluoroethyl group.[10] The reaction is typically high-yielding and proceeds cleanly. However, with very bulky Grignard reagents, competitive deprotonation of the C1-methyl group to form an enolate can occur as a side reaction.[8]

Protocol 2: Grignard Addition to PFPB

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., as a solution in THF).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition: Dissolve 3,3,4,4,4-Pentafluorobutan-2-one (1.0 eq.) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent via a syringe or dropping funnel over 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until TLC or GC-MS analysis indicates complete consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a powerful method for converting ketones into alkenes.[11][12] PFPB is an excellent substrate for this transformation, reacting with phosphonium ylides (Wittig reagents) to generate terminal alkenes with a pentafluoroethyl substituent.[13][14] The high electrophilicity of the fluorinated ketone facilitates the initial nucleophilic attack by the ylide.[15] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[14]

Protocol 3: Wittig Olefination of PFPB

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3,3,4,4,4-Pentafluorobutan-2-one (1.0 eq.) in anhydrous THF dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by GC-MS.

-

Work-up: Quench the reaction with water. Extract the mixture with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes; much of it can be removed by concentrating the organic layer and triturating the residue with cold hexanes, followed by filtration.

-

Purification: The filtrate is concentrated and the resulting crude product is purified by flash column chromatography to yield the desired alkene.

Crossed Aldol Reaction

The Aldol reaction is a fundamental C-C bond-forming reaction between two carbonyl compounds.[16][17][18] PFPB is an excellent electrophilic partner in crossed Aldol reactions because it cannot form an enolate on its fluorinated side, thus preventing self-condensation.[16] When reacted with another ketone or aldehyde in the presence of a base (like LDA or NaOH), the other carbonyl compound forms the enolate nucleophile, which then attacks the highly electrophilic carbonyl of PFPB.[19]

Protocol 4: Base-Catalyzed Crossed Aldol Reaction

-

Enolate Formation: In a flame-dried flask under nitrogen, dissolve the enolizable ketone (e.g., acetone, 1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA, 1.05 eq.) dropwise and stir for 45 minutes to pre-form the lithium enolate.

-

Aldol Addition: Add a solution of 3,3,4,4,4-Pentafluorobutan-2-one (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting β-hydroxy ketone product by flash column chromatography. Note that under harsher conditions or upon heating, this adduct may undergo dehydration to form an α,β-unsaturated ketone.[17][18]

Reactions with Nitrogen Nucleophiles

PFPB reacts with primary and secondary amines to form hemiaminal (or carbinolamine) intermediates. These adducts are typically unstable and can readily eliminate water. Reaction with primary amines yields imines, while secondary amines can lead to the formation of enamines if a proton is available on the α-carbon. The synthesis of fluorinated amines and their derivatives is an area of significant interest in medicinal chemistry.[20][21]

Summary of Reactivity

The reactivity of 3,3,4,4,4-Pentafluorobutan-2-one is characterized by the high electrophilicity of its carbonyl carbon, making it a versatile substrate for a variety of nucleophilic addition reactions.

| Nucleophile Class | Specific Nucleophile | Product Type | Key Considerations |

| Oxygen | H₂O, R-OH | Hydrate, Hemiacetal | Equilibrium process; adducts are often stable.[4][5] |

| Carbon | R-MgX, R-Li | Tertiary Alcohol | High-yielding 1,2-addition.[8][9] |

| Ph₃P=CHR | Alkene | Driven by Ph₃P=O formation.[11][14] | |

| Ketone/Aldehyde Enolate | β-Hydroxy Ketone | Excellent electrophile in crossed Aldol reactions.[16][19] | |

| Nitrogen | R-NH₂ | Imine | Proceeds via an unstable hemiaminal intermediate. |

Conclusion and Outlook

3,3,4,4,4-Pentafluorobutan-2-one demonstrates a rich and predictable reactivity profile governed by the strong electronic effects of its pentafluoroethyl group. Its enhanced electrophilicity allows it to readily engage in addition reactions with a broad spectrum of oxygen, carbon, and nitrogen nucleophiles. This makes PFPB a powerful and versatile building block for the synthesis of complex fluorinated molecules.[1] As the demand for novel fluorinated pharmaceuticals and advanced materials continues to grow, the strategic application of PFPB and similar activated ketones will undoubtedly play a crucial role in advancing these fields.[3]

References

- Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC - NIH. (n.d.).

- The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. - ResearchGate. (n.d.).

- Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis | Journal of the American Chemical Society. (n.d.). American Chemical Society.

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.

- Wittig reaction - Wikipedia. (n.d.). Wikipedia.

- Wittig Reaction | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.

- 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.

- Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Master Organic Chemistry.

- Mechanisms of formation of hemiacetals: intrinsic reactivity analysis - PubMed. (n.d.).

- Mechanisms of Formation of Hemiacetals: Intrinsic Reactivity Analysis | Request PDF - ResearchGate. (n.d.).

- Hemiacetal Formation - riomaisseguro.rio.rj.gov.br. (n.d.). riomaisseguro.rio.rj.gov.br.

- Aldol reaction - Wikipedia. (n.d.). Wikipedia.

- Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Formation of hemiacetals and hemiketals (video) - Khan Academy. (n.d.). Khan Academy.

- 3,3,4,4,4-Pentafluorobutan-2-one - Smolecule. (n.d.). Smolecule.

- Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. (n.d.).

- 3,3,4,4,4-Pentafluorobutan-2-one - PubChem. (n.d.).

- Synthesis by Aldol and Related Condens

- 6.4 Aldol Reactions – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks.

- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Master Organic Chemistry.

- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Master Organic Chemistry.

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.).

- Reactions of tetrafluoroethene oligomers. Part 15.1 Reactions of perfluoro-3,4-dimethylhex-3-en-2-one; a highly reactive α,β-unsaturated ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry.

- 3,3,4,4,4-PENTAFLUOROBUTAN-2-ONE | 374-41-4 - ChemicalBook. (2024, December 18). ChemicalBook.

- 3,3,4,4,4-Pentafluorobutan-2-one - Manchester Organics. (n.d.). Manchester Organics.

- Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines | Request PDF - ResearchGate. (2000, August 6).

- 3,3,4,4,4-Pentafluorobutan-2-one - Fluoropharm. (n.d.). Fluoropharm.

- Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. (n.d.).

- Grignard Reagent | PDF | Methyl Group | Chemical Substances - Scribd. (n.d.). Scribd.

- Para-Fluoro Postpolymerization Chemistry of Poly(pentafluorobenzyl methacrylate): Modification with Amines, Thiols, and Carbonylthiolates | Request PDF - ResearchGate. (n.d.).

- Synthesis and Characterization of 1,2,3,4,5-Pentafluoroferrocene - ResearchGate. (2018, August 6).

- Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Echemi. (n.d.). Echemi.

- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. (n.d.).

- Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles - ResearchGate. (2019, August 5).

- Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds | Request PDF - ResearchGate. (2002, August 6).

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

Sources

- 1. Buy 3,3,4,4,4-Pentafluorobutan-2-one | 374-41-4 [smolecule.com]

- 2. 3,3,4,4,4-Pentafluorobutan-2-one | C4H3F5O | CID 238389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. Mechanisms of formation of hemiacetals: intrinsic reactivity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. aroonchande.com [aroonchande.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Aldol reaction - Wikipedia [en.wikipedia.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3,4,4,4-Pentafluorobutan-2-one

Abstract

3,3,4,4,4-Pentafluorobutan-2-one (CAS No. 374-41-4) is a fluorinated ketone of significant interest in synthetic chemistry and materials science.[1][2] Its unique electronic properties, imparted by the strategic placement of five fluorine atoms, render it a valuable building block for creating complex molecules and functional materials.[2] This guide provides a comprehensive analysis of the molecule's structure, bonding, and the profound influence of its fluorine substituents on its chemical behavior. We will delve into its molecular geometry, electronic framework, spectroscopic signature, and the resulting reactivity, offering insights grounded in established chemical principles and supported by experimental and computational evidence.

Introduction: The Significance of Fluorine in Ketone Chemistry

3,3,4,4,4-Pentafluorobutan-2-one, also known as methyl pentafluoroethyl ketone, belongs to the class of per- and polyfluoroalkyl substances (PFAS).[1] The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including stability, lipophilicity, and metabolic pathways.[3] In ketones, α-fluorination introduces powerful electronic effects that are central to understanding the molecule's character. This guide will dissect these effects, providing a foundational understanding for professionals leveraging this and similar fluorinated synthons in their research.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,3,4,4,4-pentafluorobutan-2-one | PubChem[1] |

| CAS Number | 374-41-4 | PubChem[1] |

| Molecular Formula | C₄H₃F₅O | PubChem[1] |

| Molecular Weight | 162.06 g/mol | PubChem[1] |

| SMILES | CC(=O)C(C(F)(F)F)(F)F | PubChem[1] |

Molecular Geometry and Structural Framework

The three-dimensional arrangement of atoms in 3,3,4,4,4-pentafluorobutan-2-one is dictated by the principles of valence shell electron pair repulsion (VSEPR) theory and atomic orbital hybridization.

-

Carbonyl Group (C2): The carbonyl carbon (C2) and the oxygen atom are sp² hybridized, resulting in a trigonal planar geometry around C2. This forms the reactive center of the ketone.

-

Methyl Group (C1): The C1 methyl carbon is sp³ hybridized, adopting a tetrahedral geometry.

-

Fluorinated Carbons (C3 & C4): The C3 and C4 carbons are also sp³ hybridized, each with a tetrahedral arrangement of substituents.

The high degree of fluorination introduces significant steric bulk and strong dipole moments, which influence the molecule's preferred conformation and intermolecular interactions.

Caption: 2D representation of 3,3,4,4,4-Pentafluorobutan-2-one's structure.

The Electronic Landscape: Bonding and the Influence of Fluorine

The defining feature of this molecule is the powerful electron-withdrawing nature of the five fluorine atoms. This fundamentally alters the electron density distribution across the carbon skeleton.

The Inductive Effect (-I Effect)

Fluorine is the most electronegative element, and its presence creates strong C-F bonds polarized towards the fluorine atoms. This polarization propagates along the sigma (σ) bond framework, a phenomenon known as the inductive effect. The pentafluoroethyl group (-C₂F₅) acts as a potent electron-withdrawing group, pulling electron density away from the carbonyl carbon (C2).

This severe electron depletion makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This is a cornerstone of the reactivity of α-fluorinated ketones.[4] Quantum mechanical computations have quantified this effect, showing that fluorination significantly enhances the reactivity of the ketone moiety compared to non-fluorinated analogues.[4]

Sources